molecular formula C13H15FN2O B11878603 N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide

N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide

Cat. No.: B11878603
M. Wt: 234.27 g/mol
InChI Key: UEBCTULTTBYBID-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a 3-fluorophenyl group attached to a 5-azaspiro[2.4]heptane ring system, with a carboxamide functional group. This structure imparts specific chemical and biological properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-5-azaspiro[2One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate to construct the 5-azaspiro[2.4]heptane core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a bioactive agent.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials and as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The carboxamide group can form hydrogen bonds with target proteins, while the fluorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group further enhances its potential as a bioactive compound, offering opportunities for the development of novel therapeutic agents.

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

N-(3-fluorophenyl)-5-azaspiro[2.4]heptane-2-carboxamide

InChI

InChI=1S/C13H15FN2O/c14-9-2-1-3-10(6-9)16-12(17)11-7-13(11)4-5-15-8-13/h1-3,6,11,15H,4-5,7-8H2,(H,16,17)

InChI Key

UEBCTULTTBYBID-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC2C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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